molecular formula C13H21NO4 B12503393 Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate

Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate

Cat. No.: B12503393
M. Wt: 255.31 g/mol
InChI Key: UEVWDFWZAUYSFM-UHFFFAOYSA-N
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Description

tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate typically involves the esterification of 2-isopropyl-4,6-dioxopiperidine-1-carboxylic acid with tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 2,4-dioxo-6-propan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-8(2)10-6-9(15)7-11(16)14(10)12(17)18-13(3,4)5/h8,10H,6-7H2,1-5H3

InChI Key

UEVWDFWZAUYSFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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